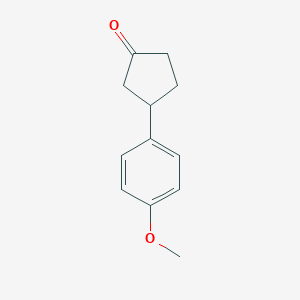

3-(4-メトキシフェニル)シクロペンタノン

概要

説明

科学的研究の応用

Naltrexone-6-beta-ol has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the study of opioid receptor antagonists.

Biology: Studied for its role in opioid receptor binding and its effects on opioid-induced behaviors.

Industry: Used in the development of new opioid receptor antagonists and related pharmaceuticals.

作用機序

ナルトレキソン-6-β-オールは、オピオイド受容体、特にμ-オピオイド受容体に高い親和性で結合することによってその効果を発揮します。 それは中性の拮抗薬として作用し、受容体におけるアゴニストと逆アゴニストの両方の作用をブロックします . この結合は、オピオイドの陶酔感と鎮痛効果を阻止し、オピオイド依存症とその関連する状態の治療に役立ちます .

類似の化合物との比較

類似の化合物

ナルトレキソン: ナルトレキソン-6-β-オールが由来する母化合物。

ナロキソン: 類似の構造を持つが、薬物動態が異なる別のオピオイド受容体拮抗薬。

ナロルフィン: 部分アゴニスト活性を有する古いオピオイド拮抗薬。

独自性

ナルトレキソン-6-β-オールは、μ-オピオイド受容体に対する高い選択性と中性の拮抗薬として作用する能力によって特徴付けられます . 逆アゴニストであるナルトレキソンとは異なり、ナルトレキソン-6-β-オールは基底μ-オピオイド受容体シグナル伝達を減少させないため、オピオイド離脱症状を誘発する可能性が低くなります .

生化学分析

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 3-(4-Methoxyphenyl)cyclopentanone is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Methoxyphenyl)cyclopentanone may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-Methoxyphenyl)cyclopentanone may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(4-Methoxyphenyl)cyclopentanone may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(4-Methoxyphenyl)cyclopentanone within cells and tissues are not yet fully understood. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(4-Methoxyphenyl)cyclopentanone and any effects on its activity or function are not yet fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

ナルトレキソン-6-β-オールは、主にナルトレキソンの肝臓代謝によって形成されます。 ナルトレキソンのケトン基の酵素的還元により、6-β-ナルトレキソールが生成されます . このプロセスには、肝臓のジヒドロジオールデヒドロゲナーゼ酵素が関与しています .

工業生産方法

ナルトレキソン-6-β-オールの工業生産は、通常、ナルトレキソンの合成とそれに続く酵素的還元を伴います。プロセスには次のものが含まれます。

ナルトレキソンの合成: ナルトレキソンは、テバインまたはオリパビンから始まる一連の化学反応によって合成されます。

酵素的還元: ナルトレキソンは、肝臓のジヒドロジオールデヒドロゲナーゼ酵素によって酵素的に還元されてナルトレキソン-6-β-オールを形成します.

化学反応の分析

反応の種類

ナルトレキソン-6-β-オールは、次のようなさまざまな化学反応を受けます。

酸化: ナルトレキソンに酸化される可能性があります。

還元: ナルトレキソンのケトン基は還元されてナルトレキソン-6-β-オールを形成します。

置換: ヒドロキシル基で置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 肝臓のジヒドロジオールデヒドロゲナーゼ酵素を使用した酵素的還元。

置換: ハロアルカンなどの試薬は、ヒドロキシル基での置換反応に使用できます。

形成される主な生成物

酸化: ナルトレキソン。

還元: ナルトレキソン-6-β-オール。

置換: 使用された試薬に応じて、さまざまな置換誘導体。

科学研究への応用

ナルトレキソン-6-β-オールには、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Naltrexone: The parent compound from which naltrexone-6-beta-ol is derived.

Naloxone: Another opioid receptor antagonist with a similar structure but different pharmacokinetic properties.

Nalorphine: An older opioid antagonist with partial agonist activity.

Uniqueness

Naltrexone-6-beta-ol is unique due to its high selectivity for the mu-opioid receptor and its ability to act as a neutral antagonist . Unlike naltrexone, which is an inverse agonist, naltrexone-6-beta-ol does not reduce basal mu-opioid receptor signaling, resulting in a lower potential for precipitating opioid withdrawal symptoms .

生物活性

3-(4-Methoxyphenyl)cyclopentanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent, particularly in cancer treatment and other health conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of 3-(4-Methoxyphenyl)cyclopentanone can be represented as follows:

This structure features a cyclopentanone ring substituted with a para-methoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(4-Methoxyphenyl)cyclopentanone and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is partly attributed to the inhibition of key signaling pathways such as AKT and STAT3, which are involved in cell proliferation and survival. A study indicated that derivatives incorporating the methoxyphenyl group exhibited enhanced cytotoxicity against gastric cancer cells, with IC50 values ranging from 17.26 to 58.12 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Methoxyphenyl)cyclopentanone | SGC-7901 (gastric) | 17.26 ± 1.08 |

| BGC-823 (gastric) | 58.12 ± 1.95 |

Antioxidant Activity

In addition to its anticancer properties, 3-(4-Methoxyphenyl)cyclopentanone has demonstrated antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Evaluation Method : The antioxidant capacity can be assessed using DPPH radical scavenging assays, where lower IC50 values indicate higher activity. Compounds similar in structure have shown promising results with IC50 values between 5.79 and 29.26 µM .

Leishmanicidal Activity

The compound's potential against infectious diseases has also been explored. Specifically, its leishmanicidal activity was evaluated against Leishmania mexicana.

- Findings : Compounds derived from cyclopentanones exhibited IC50 values below 1 µM against promastigotes of Leishmania, indicating potent leishmanicidal effects .

Study on Anticancer Properties

A significant study focused on the synthesis and evaluation of various derivatives of cyclopentanones, including those with methoxy substitutions. The findings revealed that specific modifications could enhance their anticancer efficacy significantly.

- Results : In vitro studies showed that certain derivatives led to over 70% inhibition in cell viability at concentrations around 100 µM across multiple cancer cell lines (RKO, A-549, MCF-7) .

Evaluation of Biological Activities

Another investigation assessed the broad biological activities of compounds with similar structures to 3-(4-Methoxyphenyl)cyclopentanone. This study included evaluations for cytotoxicity across different human tumor cell lines and normal cells.

特性

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGHJBRCDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555743 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-34-2 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。